N-benzyl-6-methyl-4-phenylquinazolin-2-amine
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Overview
Description
N-benzyl-6-methyl-4-phenylquinazolin-2-amine is a quinazoline derivative, a class of compounds known for their diverse biological activities and significant pharmacological potential. Quinazoline derivatives have been extensively studied due to their applications in medicinal chemistry, particularly in the development of anticancer, antibacterial, and anti-inflammatory agents .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-6-methyl-4-phenylquinazolin-2-amine typically involves the condensation of 2-aminobenzamide with benzyl alcohol under oxidative conditions. This reaction is often catalyzed by bases such as t-BuONa and conducted at elevated temperatures (around 120°C) in the presence of oxygen . The reaction proceeds through the formation of an intermediate benzaldehyde, which then undergoes condensation, intramolecular nucleophilic addition, and oxidative dehydrogenation to yield the desired quinazoline derivative .
Industrial Production Methods: Industrial production of quinazoline derivatives, including this compound, often employs metal-catalyzed reactions, microwave-assisted synthesis, and phase-transfer catalysis to enhance yield and efficiency . These methods are designed to be scalable and environmentally friendly, minimizing the use of hazardous solvents and reagents.
Chemical Reactions Analysis
Types of Reactions: N-benzyl-6-methyl-4-phenylquinazolin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can modify the quinazoline ring, leading to different substituted derivatives.
Substitution: The benzyl and phenyl groups can be substituted with other functional groups to create a variety of analogs.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products: The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
N-benzyl-6-methyl-4-phenylquinazolin-2-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives.
Biology: The compound is used in studies exploring its potential as an anticancer and antibacterial agent.
Industry: The compound is used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-benzyl-6-methyl-4-phenylquinazolin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, quinazoline derivatives have been shown to act as inhibitors of tyrosine kinases, which play a crucial role in cell signaling pathways involved in cancer progression . The compound’s structure allows it to bind to the active site of these enzymes, blocking their activity and thereby inhibiting the growth of cancer cells .
Comparison with Similar Compounds
N-(4-(quinazolin-2-yl)phenyl)benzamide derivatives: These compounds share a similar quinazoline core and exhibit comparable biological activities.
N-substituted-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine: These derivatives also possess a quinazoline ring and are studied for their anti-HIV and antibacterial properties.
Uniqueness: N-benzyl-6-methyl-4-phenylquinazolin-2-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the benzyl and phenyl groups enhances its ability to interact with various molecular targets, making it a valuable compound in medicinal chemistry .
Biological Activity
N-benzyl-6-methyl-4-phenylquinazolin-2-amine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article provides a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the quinazoline family, which is characterized by a bicyclic structure that includes a benzene ring fused to a quinazoline moiety. Its molecular formula includes two nitrogen atoms within the quinazoline ring, contributing to its reactivity and biological properties.
Biological Activities
Quinazoline derivatives, including this compound, have been studied for a variety of biological activities:
- Anticancer Activity : Quinazolines are known for their ability to inhibit cancer cell proliferation by targeting specific kinases involved in tumor growth. For instance, this compound has shown potential in inhibiting vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a crucial role in angiogenesis and tumor progression .
- Antimicrobial Properties : Some derivatives exhibit antimicrobial effects, making them candidates for treating infections caused by resistant strains of bacteria .
- Anti-inflammatory Effects : Research indicates that quinazoline derivatives can also act as selective COX-II inhibitors, which are valuable in pain management and inflammation reduction .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is essential for optimizing the efficacy of this compound. The following table summarizes key structural features and their corresponding biological activities:
Compound Name | Structural Features | Biological Activity | Uniqueness |
---|---|---|---|
N-benzylquinazolinone | Contains a carbonyl group | Anticancer activity | Lacks the methyl group at position 6 |
4-(Phenylamino)quinazoline | Substituted at position 4 | Antimicrobial properties | Different substitution pattern affects activity |
6-Methylquinazoline | Simple methyl substitution | Various biological activities | Lacks benzyl and phenyl groups |
The unique substitution pattern of this compound enhances its biological activity compared to other quinazoline derivatives.
Case Studies and Research Findings
- Inhibition of VEGFR-2 : Recent studies have demonstrated that compounds similar to this compound exhibit significant inhibition of VEGFR-2 with IC50 values around 0.56 μM. This suggests potential use in cancer therapies targeting angiogenesis .
- Anticancer Screening : A study screened various derivatives against multiple cancer cell lines (e.g., HELA, MCF-7) and found promising antiproliferative effects, indicating that modifications to the quinazoline core could enhance therapeutic efficacy .
- Anti-HCV Activity : Some quinazoline derivatives have been evaluated for their activity against hepatitis C virus (HCV), with certain compounds showing effective inhibition at micromolar concentrations .
Properties
Molecular Formula |
C22H19N3 |
---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
N-benzyl-6-methyl-4-phenylquinazolin-2-amine |
InChI |
InChI=1S/C22H19N3/c1-16-12-13-20-19(14-16)21(18-10-6-3-7-11-18)25-22(24-20)23-15-17-8-4-2-5-9-17/h2-14H,15H2,1H3,(H,23,24,25) |
InChI Key |
WJBZXDOIYWYBPT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N=C2C3=CC=CC=C3)NCC4=CC=CC=C4 |
Origin of Product |
United States |
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